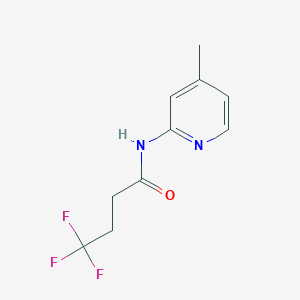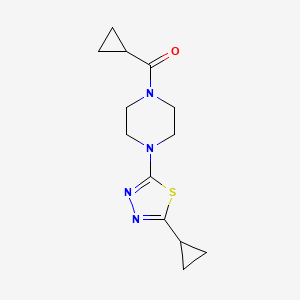![molecular formula C14H24ClN5 B12230907 1-isopropyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B12230907.png)
1-isopropyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine is a chemical compound with the molecular formula C13H22N4. This compound is characterized by its unique structure, which includes two isopropyl groups and a pyrazole ring. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 1-isopropyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Alkylation: The pyrazole ring is then alkylated using isopropyl halides under basic conditions to introduce the isopropyl groups.
Methylation: The final step involves the methylation of the nitrogen atom in the pyrazole ring using methyl iodide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors to improve yield and efficiency.
Chemical Reactions Analysis
1-Isopropyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, where the isopropyl groups can be replaced by other alkyl or aryl groups using appropriate reagents.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Isopropyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-isopropyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-Isopropyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
N-[(1-Isopropyl-1H-pyrazol-4-yl)methyl]ethanamine: This compound has a similar pyrazole ring structure but differs in the alkyl groups attached.
2-(3-Phenyl-1H-pyrazol-4-yl)ethanamine: This compound features a phenyl group instead of isopropyl groups, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C14H24ClN5 |
|---|---|
Molecular Weight |
297.83 g/mol |
IUPAC Name |
4-methyl-1-propan-2-yl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C14H23N5.ClH/c1-10(2)18-9-13(7-16-18)6-15-14-12(5)8-19(17-14)11(3)4;/h7-11H,6H2,1-5H3,(H,15,17);1H |
InChI Key |
SMMKONJJMQGAIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=CN(N=C2)C(C)C)C(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1-(5-bromo-4-methoxypyrimidin-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12230840.png)

![3-Methyl-5-{1-[(2-methyl-1,3-thiazol-4-YL)methyl]azetidin-3-YL}-1,2,4-oxadiazole](/img/structure/B12230847.png)
![2-(4-fluorophenyl)-N-[2-methoxy-4-(methylsulfanyl)butyl]acetamide](/img/structure/B12230851.png)
![3-[5-(Pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-4,5,6,7-tetrahydro-2,1-benzoxazole](/img/structure/B12230871.png)

![2-[[(1,3-Dimethylpyrazol-4-yl)amino]methyl]phenol;hydrochloride](/img/structure/B12230878.png)
![4-(4-Methyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B12230879.png)
![6-[4-(2-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B12230884.png)
![[1-(3,3-Difluorocyclobutanecarbonyl)pyrrolidin-2-yl]methanol](/img/structure/B12230898.png)
![4-[1-(5-Ethylpyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B12230900.png)
![3-fluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]pyridine-4-carboxamide](/img/structure/B12230904.png)
